
3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide, also known as BNCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNCMB is a member of the benzamide family and has a molecular formula of C16H18BrN2O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
作用机制
The mechanism of action of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can cause the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide for lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting the activity of HDACs, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide. One area of interest is in the development of new anticancer drugs based on the structure of this compound. Researchers are also interested in exploring the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.
合成方法
The synthesis of 3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide involves the reaction of 3-bromo-5-methylbenzoic acid with 1-cyanocyclohexylamine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation between the carboxylic acid and the amine groups, resulting in the formation of this compound.
科学研究应用
3-Bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
3-bromo-N-(1-cyanocyclohexyl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-11-7-12(9-13(16)8-11)14(19)18-15(10-17)5-3-2-4-6-15/h7-9H,2-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYYIZMAWPLMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

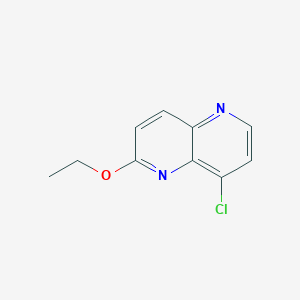
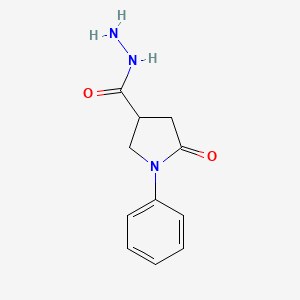
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B2686140.png)
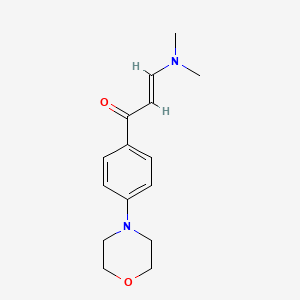
![8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686143.png)
![diethyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686144.png)
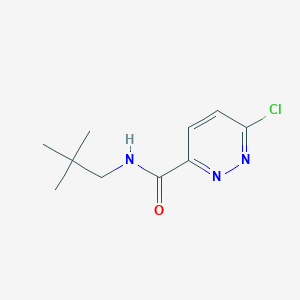
![4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686147.png)
![N-[3-(9-Azabicyclo[3.3.1]nonan-9-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2686149.png)
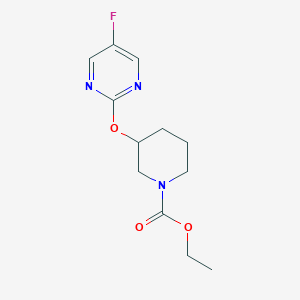
![2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene](/img/structure/B2686152.png)
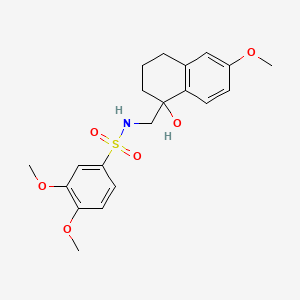
![(3-Bromo-2-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2686157.png)
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2686158.png)